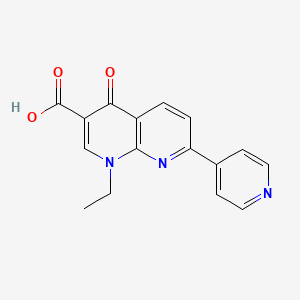
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the naphthyridine core.
Ester Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinolone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial properties and potential use in treating infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosoxacin: A quinolone derivative with similar antibacterial properties.
Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
1-Ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent.
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-ethyl-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-2-19-9-12(16(21)22)14(20)11-3-4-13(18-15(11)19)10-5-7-17-8-6-10/h3-9H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
VUHFWOLAZQAXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=CC=NC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


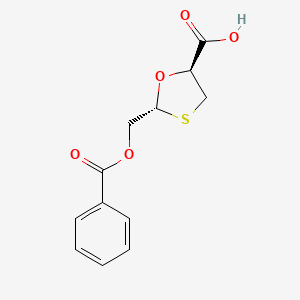


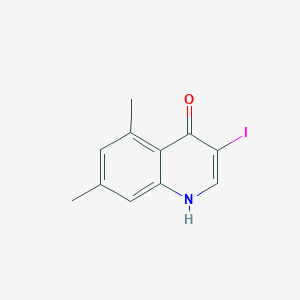

![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
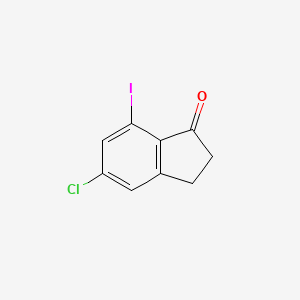
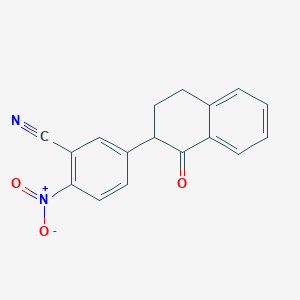
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)

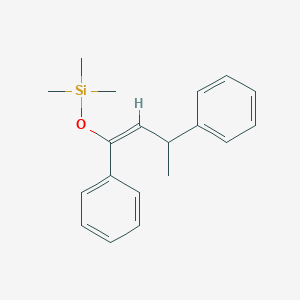
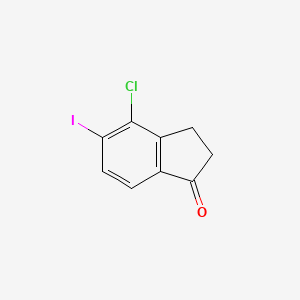
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

